

# In Vivo Efficacy of G0-C14 Nanoparticles Versus Lipofectamine: A Comparative Guide

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## Compound of Interest

Compound Name: *G0-C14 analog*

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The efficient and safe in vivo delivery of nucleic acids is a cornerstone of next-generation therapies. This guide provides a comparative analysis of two non-viral delivery systems: G0-C14 nanoparticles and the well-established Lipofectamine family of reagents, with a focus on its in vivo-formulated counterpart, Invivofectamine.

This comparison is synthesized from publicly available data. It is important to note that no direct head-to-head in vivo studies comparing G0-C14 nanoparticles and Lipofectamine/Invivofectamine have been identified in the public domain. Therefore, the data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.

## Overview of the Delivery Systems

### G0-C14 Nanoparticles

G0-C14 nanoparticles are a self-assembling system composed of a biodegradable poly(lactide-co-glycolide)-b-poly(ethylene glycol) (PLGA-b-PEG) diblock copolymer and a cationic lipid, G0-C14. This formulation is designed for the co-delivery of small interfering RNA (siRNA) and chemotherapeutic agents. The PEGylated surface of the nanoparticle is intended to increase circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. The G0-C14 component, a PAMAM generation 0 dendrimer-based cationic lipid, facilitates the encapsulation of negatively charged nucleic acids.<sup>[1]</sup>

## Lipofectamine and Invivotectamine

Lipofectamine is a widely used cationic lipid-based transfection reagent for in vitro applications. [2][3][4][5] However, its use in vivo is limited by toxicity concerns.[6][7][8][9] Invivotectamine 3.0 is a lipid-based nanoparticle formulation specifically designed for the systemic in vivo delivery of siRNA.[10][11][12][13] It is an animal-origin-free reagent intended to provide high transfection efficiency in the liver with minimal toxicity.[10][13]

## Comparative Analysis of In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo efficacy of G0-C14 nanoparticles and Invivotectamine from separate studies.

Table 1: In Vivo Gene Silencing Efficacy

Feature	G0-C14 Nanoparticles (siRNA delivery)	Invivotectamine 3.0 (siRNA delivery)
Target Gene	Luciferase, REV1, REV3L	Factor VII (FVII), Apolipoprotein B (ApoB)
Animal Model	Mice with MDA-MB-231 xenografts	Mice
Administration Route	Not explicitly stated, likely intravenous	Intravenous (tail vein injection)
Dosage	Not explicitly stated	1 mg/kg (starting dose)
Efficacy	"Remarkable in vivo efficacy in suppressing luciferase expression"[1]	Up to 85% knockdown of FVII mRNA; >80% knockdown of ApoB mRNA[10]
Duration of Effect	Silencing of target genes for at least 3 days after a single dose[14]	Not explicitly stated

Disclaimer: The data in this table is from different studies with varying experimental designs. A direct comparison of efficacy cannot be definitively made.

# Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the context of the efficacy data.

Table 2: Comparison of In Vivo Experimental Protocols

Parameter	G0-C14 Nanoparticles	Invivofectamine 3.0
Formulation	Self-assembly of PLGA-b-PEG and G0-C14 in a double emulsion-solvent evaporation method[1]	Mixing siRNA with complexation buffer, then adding Invivofectamine 3.0 reagent, followed by incubation and dilution[10]
Animal Model	LNCaP cells stably expressing GFP retrovirally infected into mice[1]	Inbred mouse strains are recommended[12]
Administration Route	Not explicitly stated, implied systemic	Intravenous (tail vein) or intraperitoneal injection[11][12]
Dosage Preparation	Nanoparticles with a fixed G0-C14/siRNA weight ratio of 20[14]	siRNA at 1.2 mg/mL or higher, complexed with the reagent[12]
Injection Volume	Not specified	200 µL for a 20g mouse (10 µL/g)[11]
Injection Rate	Not specified	Slow and even; 200 µL injection should take 10-20 seconds[12]
Post-injection Monitoring	Tumor growth and gene expression analysis[14]	Gene knockdown assessment via methods like qRT-PCR[10]

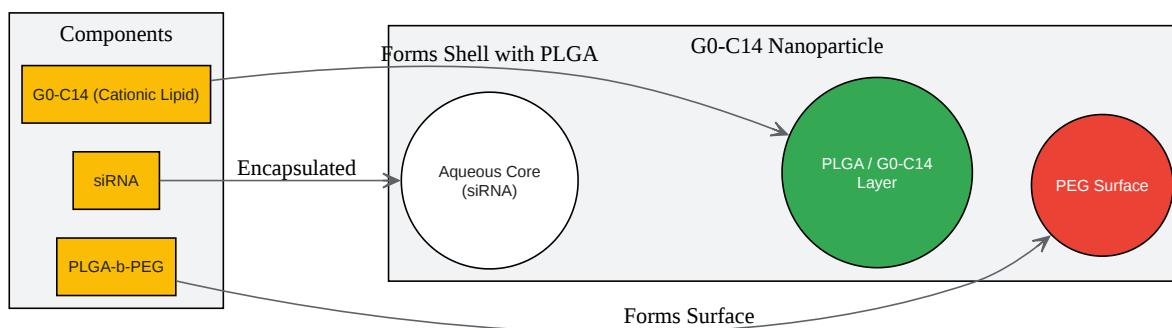
# Biodistribution and Toxicity

A critical aspect of any in vivo delivery system is its biodistribution and toxicity profile.

- G0-C14 Nanoparticles: The patent for G0-C14 nanoparticles claims no evidence of associated toxicity with their siRNA-containing nanoparticles.[14] However, detailed biodistribution and toxicology studies are not provided in the available documents. The PEG coating is designed to reduce clearance by the liver and spleen.[15][16]
- Lipofectamine/Invivofectamine: Standard Lipofectamine reagents are known to have in vivo toxicity.[6][7][8][9] Invivofectamine 3.0 is designed to minimize toxicity.[13] Studies using Invivofectamine 3.0 for siRNA delivery to the retina showed that macrophage recruitment, retinal stress, and photoreceptor cell death were comparable to negative controls.[17]

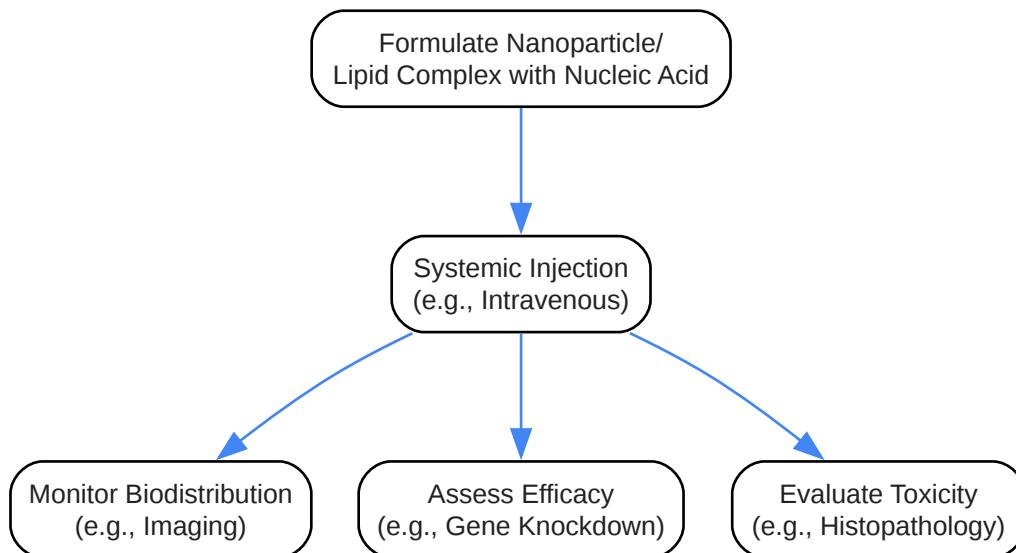
## Visualizing the Components and Processes

To better understand the structure and application of these delivery systems, the following diagrams are provided.



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Caption: Structure of a G0-C14 Nanoparticle.



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Caption: General Experimental Workflow for In Vivo Gene Delivery.

## Conclusion

Both G0-C14 nanoparticles and Invivofectamine represent advances in non-viral in vivo gene delivery. G0-C14 offers a versatile platform for the co-delivery of nucleic acids and hydrophobic drugs, with the potential for sustained release. Invivofectamine provides a more readily available and specifically optimized solution for in vivo siRNA delivery, particularly to the liver, with a documented protocol and some performance data.

The choice between these or other delivery systems will ultimately depend on the specific research application, including the target tissue, the nature of the therapeutic cargo, and the desired duration of effect. Researchers are encouraged to consult the primary literature and manufacturer's protocols for the most detailed and up-to-date information.

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## References

- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. genscript.com [genscript.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liposomal transfection efficiency and toxicity on glioma cell lines: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invivofectamine 3.0 Reagent—In Vivo siRNA Delivery | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FAQs | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. In Vivo Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Enhancing tumor cell response to chemotherapy through nanoparticle-mediated codelivery of siRNA and cisplatin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of surface charge on in vivo biodistribution of PEG-oligocholic acid based micellar nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method for gene knockdown in the retina using a lipid-based carrier - PMC [pmc.ncbi.nlm.nih.gov]
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